molecular formula C8H12N2O B112675 2-[(2-Aminophenyl)amino]ethanol CAS No. 4926-58-3

2-[(2-Aminophenyl)amino]ethanol

Cat. No. B112675
CAS RN: 4926-58-3
M. Wt: 152.19 g/mol
InChI Key: SVSMZBHIKNYPRG-UHFFFAOYSA-N
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Description

“2-[(2-Aminophenyl)amino]ethanol” is an organic compound with the molecular formula C8H12N2O . It is also known as “2-(2-aminoanilino)ethanol” and has a molecular weight of 152.2 . It is typically stored at 4 degrees Celsius .


Synthesis Analysis

The synthesis of “2-[(2-Aminophenyl)amino]ethanol” or similar compounds often involves reactions with various reagents . For instance, one method involves reacting 5-tosyloxy-3-oxapentanol with potassium phthalate . Another approach is based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .


Molecular Structure Analysis

The molecular structure of “2-[(2-Aminophenyl)amino]ethanol” consists of a primary amine and a primary alcohol . The exact mass is 152.094955 .


Physical And Chemical Properties Analysis

“2-[(2-Aminophenyl)amino]ethanol” is a powder with a density of 1.2±0.1 g/cm3 . It has a boiling point of 350.2±22.0 °C at 760 mmHg . The compound’s flash point is 165.6±22.3 °C .

Mechanism of Action

Target of Action

It has been found that this compound is used as a solvent for post-combustion co2 absorption . This suggests that its primary target could be CO2 molecules.

Mode of Action

The mode of action of 2-[(2-Aminophenyl)amino]ethanol involves the absorption of CO2. The compound interacts with CO2 molecules, facilitating their dissolution in the solvent

Biochemical Pathways

Its role in co2 absorption suggests it may influence pathways related to carbon dioxide transport and regulation .

Pharmacokinetics

Its use as a solvent suggests it may have high solubility and could potentially distribute widely in an aqueous environment .

Result of Action

The primary result of the action of 2-[(2-Aminophenyl)amino]ethanol is the absorption of CO2. This can help in reducing the concentration of CO2 in a given environment, potentially aiding in processes that require the reduction of CO2 levels .

Action Environment

The efficacy and stability of 2-[(2-Aminophenyl)amino]ethanol can be influenced by various environmental factors. For instance, temperature and pressure conditions can affect the compound’s ability to absorb CO2

properties

IUPAC Name

2-(2-aminoanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c9-7-3-1-2-4-8(7)10-5-6-11/h1-4,10-11H,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSMZBHIKNYPRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366599
Record name 2-[(2-aminophenyl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Aminophenyl)amino]ethanol

CAS RN

4926-58-3
Record name 2-[(2-aminophenyl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to the procedure of B. Agai, et al., Tetrahedron, 32, 839, (1976), a mixture of 2-(2-nitroanilino)ethanol (43.1 g, 0.237 mol), SnCl2.2 H2O (267.0 g, 1.18 mol), and EtOH (400 mL), was heated under reflux for 4 hours. The mixture was cooled, made basic (pH8) with 2.5N NaOH, and filtered through Celite. The filtrate was concentrated to remove the EtOH and the aqueous phase was extracted with EtOAc. The combined extracts were washed with H2O and brine, dried, and concentrated. Recrystallization from EtOH gave 31.0 g (86%) of a brown solid m.p. 105°-106° C.
Quantity
43.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
267 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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